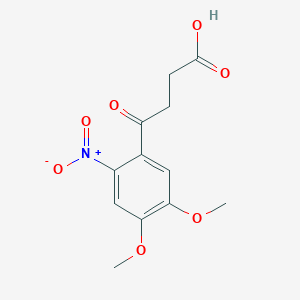
2,2,5-Trimethylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethylhexan-3-ol is an organic compound with the molecular formula C9H20O It is a type of alcohol characterized by its branched structure, which includes three methyl groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2,5-Trimethylhexan-3-ol can be synthesized through several methods:
Reduction of Ketones: One common method involves the reduction of 3,3,4-trimethylhexanone using reducing agents such as sodium borohydride.
Hydrogenation: Another approach is the hydrogenation of 3,3,4-trimethylhexenal.
Catalytic Reduction: Catalytic reduction of isobutyraldehyde can also yield this compound.
Industrial Production Methods: Industrial production often involves the oxidation and hydroformylation of 2,3-dimethyl-1-butene, followed by subsequent reduction steps.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,5-Trimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield simpler alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Simpler alcohols and hydrocarbons.
Substitution: Various substituted organic compounds depending on the reagents used.
Applications De Recherche Scientifique
2,2,5-Trimethylhexan-3-ol has diverse applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2,5-Trimethylhexan-3-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds and participate in various biochemical pathways. Its effects are mediated through its ability to interact with enzymes and receptors, influencing metabolic and signaling pathways .
Comparaison Avec Des Composés Similaires
- 2,2,3-Trimethylhexan-3-ol
- 2,5,5-Trimethylhexan-2-ol
Comparison: 2,2,5-Trimethylhexan-3-ol is unique due to its specific branching pattern and position of the hydroxyl group. Compared to 2,2,3-Trimethylhexan-3-ol, it has a different arrangement of methyl groups, which can influence its chemical reactivity and physical properties. Similarly, 2,5,5-Trimethylhexan-2-ol differs in the position of the hydroxyl group, leading to variations in its chemical behavior .
Propriétés
Numéro CAS |
3970-60-3 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
2,2,5-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H20O/c1-7(2)6-8(10)9(3,4)5/h7-8,10H,6H2,1-5H3 |
Clé InChI |
UCLXUUYVWJKXIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)


![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)




![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)




![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
